Methyl 7-hydroxy-1-naphthoate

Übersicht

Beschreibung

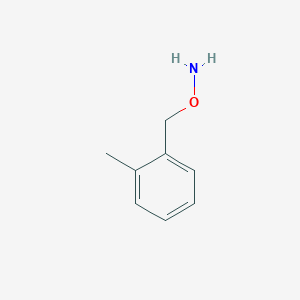

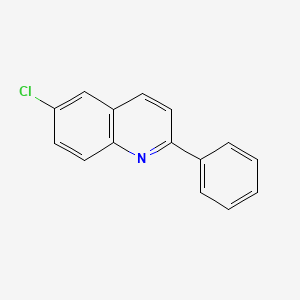

“Methyl 7-hydroxy-1-naphthoate” is a chemical compound . It is a member of the class of naphthoates that is 1-naphthoate substituted at positions 2 and 7 by hydroxy groups and at position 5 by a methyl group .

Synthesis Analysis

The synthesis of methyl-1-hydroxy-2-naphthoate derivatives and heterocyclic analogues has been reported using a two-step approach. This short route employs a Heck coupling of a 2-halo-benzoate with methyl 3-butenoate followed by a Dieckmann cyclization, yielding the 1-hydroxynaphthalene-2-carboxylic acid derivatives in the multigram scale .

Molecular Structure Analysis

The molecular structure of “Methyl 7-hydroxy-1-naphthoate” consists of a 1-naphthoate core substituted at positions 2 and 7 by hydroxy groups and at position 5 by a methyl group .

Chemical Reactions Analysis

In the biosynthesis of the naphthoic acid moiety of the enediyne antitumor antibiotic neocarzinostatin, an enzyme called NcsB1 catalyzes the hydroxylation at the C-7 position of 2-hydroxy-5-methyl-1-naphthoate to yield 2,7-dihydroxy-5-methyl-1-naphthoate .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 7-hydroxy-1-naphthoate” are not explicitly mentioned in the search results. However, the related compound “Methyl 1-naphthoate” has a molecular weight of 186.21 g/mol .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Methyl 7-hydroxy-1-naphthoate has been found to inhibit lipopolysaccharide-induced inflammatory responses in murine macrophages . It suppresses the release of nitric oxide, interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Suppression of NF-κB and MAPKs Signaling Pathways

This compound inhibits the lipopolysaccharide (LPS)-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . It also decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .

Pharmaceutical Research

Methyl 7-hydroxy-1-naphthoate is a valuable building block in the synthesis of innovative drug candidates .

Synthesis of Axially Chiral Benzimidazole Derivatives

Methyl 7-hydroxy-1-naphthoate can be used as a starting reagent for the synthesis of axially chiral benzimidazole derivatives .

Synthesis of Aza-Mollugin Derivatives

This compound may also be employed in the synthesis of aza-mollugin derivatives .

Inhibition of Cyclooxygenase and 5-Lipooxygenase Activities

2-substituted-1-naphthol derivatives, which include Methyl 7-hydroxy-1-naphthoate, have been shown to inhibit the activities of cyclooxygenase and 5-lipooxygenase .

Wirkmechanismus

Target of Action

Methyl 7-hydroxy-1-naphthoate primarily targets macrophages , a type of white blood cell that plays a crucial role in the body’s immune response . It interacts with key proteins within these cells, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Mode of Action

Methyl 7-hydroxy-1-naphthoate inhibits the release of nitric oxide (NO) , interleukin-1beta (IL-1β) , and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . It also suppresses the protein expression of iNOS and COX-2, as well as the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .

Biochemical Pathways

The compound affects the NF-κB and MAPKs signaling pathways . It inhibits LPS-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . Additionally, it decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .

Pharmacokinetics

Its close analog, 2-hydroxy-5-methyl-1-naphthoate, is known to be activated by the enzyme 2-hydroxy-5-methyl-1-naphthoate–coa ligase . This suggests that Methyl 7-hydroxy-1-naphthoate may also undergo similar metabolic transformations.

Result of Action

The result of Methyl 7-hydroxy-1-naphthoate’s action is the suppression of the inflammatory response in macrophages . By inhibiting key inflammatory mediators and signaling pathways, it helps to control the overproduction of these mediators, thereby preventing excessive inflammatory responses .

Action Environment

The action of Methyl 7-hydroxy-1-naphthoate can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides (LPS), a component of the outer membrane of Gram-negative bacteria, can stimulate the inflammatory response in macrophages, which Methyl 7-hydroxy-1-naphthoate works to inhibit . .

Safety and Hazards

“Methyl 7-hydroxy-1-naphthoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions of “Methyl 7-hydroxy-1-naphthoate” are not explicitly mentioned in the search results. However, it is known that NcsB1, an enzyme involved in the biosynthesis of the naphthoic acid moiety in the chromophore of the enediyne antitumor antibiotic neocarzinostatin, represents an opportunity that can now be exploited to produce novel neocarzinostatin analogs by engineering neocarzinostatin biosynthesis or applying directed biosynthesis strategies .

Eigenschaften

IUPAC Name |

methyl 7-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDJEXPTZAZSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517932 | |

| Record name | Methyl 7-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-hydroxy-1-naphthoate | |

CAS RN |

84880-17-1 | |

| Record name | Methyl 7-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)